

**Compound of Interest**

Compound Name: Camostat Mesylate

Cat. No.: B194763

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Camostat mesylate**, a synthetic serine protease inhibitor, has long been utilized in Japan and South Korea for the treatment of chronic pancreatitis. **Mesylate** is paramount for its effective and safe clinical application, particularly in the context of exploring new therapeutic indications. This technical

## Pharmacokinetics of Camostat Mesylate

**Camostat mesylate** is a prodrug that undergoes rapid and extensive metabolism. Consequently, the systemic exposure to the parent drug is negligible.

### Absorption

Following oral administration, **camostat mesylate** is rapidly absorbed from the gastrointestinal tract.<sup>[1]</sup> However, it is subject to extensive presystemic

The oral bioavailability of **camostat mesylate** is estimated to be low, approximately 5%.<sup>[6]</sup> This is attributed to its poor permeability across the gastrointestinal

The presence of food has a significant impact on the absorption of **camostat mesylate**. Administration after a meal or 30 minutes before a meal has

### Distribution

The volume of distribution at steady state of the active metabolite, GBPA, has been estimated to be 22.4 liters, suggesting limited tissue distribution, particularly

### Metabolism

The metabolism of **camostat mesylate** is a rapid, two-step enzymatic process.

- Activation: **Camostat mesylate** is first hydrolyzed by carboxylesterases to its pharmacologically active metabolite, GBPA (also known as FOY-251).
- Inactivation: The active metabolite, GBPA, is further hydrolyzed by arylesterases to the inactive metabolite, 4-guanidinobenzoic acid (GBA).<sup>[8]</sup>

This metabolic pathway does not involve cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions mediated by this system.

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Caption: A generalized workflow for a clinical pharmacokinetic study.

- Participants: Healthy adult volunteers, typically within a specific age and BMI range, are recruited. Exclusion criteria include: active disease, concurrent medications, and recent alcohol or drug use.
- Dosing: **Camostat mesylate** is administered orally at various dose levels. Studies investigating food effects typically use a standardized meal.
- Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.
- Safety and Tolerability: Safety is assessed through monitoring of adverse events, vital signs, electrocardiogram (ECG), and laboratory tests.

## Bioanalytical Method for Quantification

The quantification of **camostat mesylate**, GBPA, and GBA in human plasma is performed using a validated ultra-high performance liquid chromatography (UHPLC) method.

- Sample Stabilization: Due to the rapid ex vivo hydrolysis of **camostat mesylate** by plasma esterases, immediate stabilization is required. Samples are typically stabilized by the addition of a suitable inhibitor.
- Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation followed by centrifugation and extraction.

- Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient elution method.
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode.
- Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA).

## Mechanism of Action: TMPRSS2 Inhibition

The therapeutic potential of **camostat mesylate** in viral diseases stems from its ability to inhibit TMPRSS2, a

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## References

- 1. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. A Double-Blind, Randomized, Placebo-Controlled, Phase II Clinical Study To Evaluate the Efficacy and Safety of Camostat Mesylate (DWJ1248) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. pure.au.dk [pure.au.dk]
- 12. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - ResearchGate [researchgate.net]
- 13. researchgate.net [researchgate.net]
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